1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate
Description
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 2,3-dihydro-1,4-benzodioxine-6-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-18-10-17-13-8-11(2-4-14(13)18)23-24(19,20)12-3-5-15-16(9-12)22-7-6-21-15/h2-5,8-10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZBWGILATZONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a benzimidazole moiety with a dioxine sulfonate group. The molecular formula is , and it has a molecular weight of approximately 305.34 g/mol. The presence of the sulfonate group enhances its solubility and potential biological interactions.
Benzimidazole derivatives often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Many benzimidazole compounds act as inhibitors of specific enzymes involved in tumor growth and microbial resistance. For instance, they may inhibit Indoleamine 2,3-dioxygenase (IDO1), which plays a significant role in cancer immune evasion .
- Antimicrobial Activity : These compounds have shown effectiveness against a range of pathogens by disrupting cellular processes or membrane integrity .
- Cytotoxic Effects : Studies indicate that benzimidazole derivatives can induce apoptosis in cancer cells through various signaling pathways .
Antitumor Activity
Research has demonstrated that 1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate exhibits significant antitumor activity. In vitro studies have shown:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.003 | IDO1 inhibition |
| A375 | 0.016 | Enzyme binding interaction |
These results suggest that the compound may enhance the efficacy of immunotherapies targeting IDO1 by reducing tumor-induced immune suppression.
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound's activity against various bacterial strains has been documented:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 12 µg/mL |
These findings highlight the potential use of this compound in treating infections caused by resistant strains .
Case Studies
Several studies have explored the biological activity of related benzimidazole derivatives:
- Zhang et al. (2021) investigated the IDO1 inhibitory activity of various benzimidazole analogues, finding that modifications to the benzimidazole core significantly impacted potency and selectivity .
- Hamilton et al. (2021) reported on a series of benzimidazole compounds demonstrating strong enzyme inhibition and favorable pharmacokinetic profiles, suggesting their potential for further development as therapeutic agents .
Scientific Research Applications
Antifungal Activity
Research has demonstrated that compounds related to 1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate exhibit antifungal properties. For instance, derivatives of benzimidazole have shown promising activity against various fungal strains, including Fusarium oxysporum. Studies indicate that these compounds can achieve minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Benzimidazole derivatives are known to interact with biological targets involved in cancer progression. For example, certain benzimidazole-based compounds have been investigated for their ability to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells .
Case Study 1: Antifungal Screening
A study conducted by researchers evaluated the antifungal efficacy of various benzimidazole derivatives against Fusarium oxysporum. The results indicated that compounds with a similar scaffold to 1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate exhibited MIC values significantly lower than traditional antifungal treatments, suggesting a novel approach for agricultural applications .
Case Study 2: Anticancer Activity
Another research project focused on the anticancer properties of benzimidazole derivatives. The study highlighted that certain compounds demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
Q & A
Q. What safety protocols are essential when handling this compound in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
